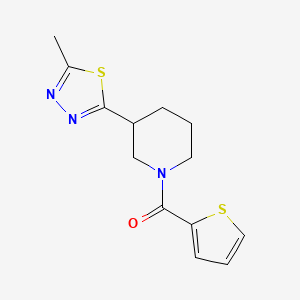
(3-(5-甲基-1,3,4-噻二唑-2-基)哌啶-1-基)(噻吩-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential biochemical and physiological effects.
科学研究应用
Quantum Science
In the realm of quantum science, compounds with thiadiazole and thiophene structures are of interest due to their potential electronic properties . These compounds can be used in the development of quantum materials and sensors that exploit the unique behaviors of quantum mechanics. For example, they may contribute to the advancement of quantum computing or the enhancement of precision in quantum state measurements.
Citizen Science
Thiadiazole derivatives have been utilized in citizen science projects, particularly in environmental monitoring and bioassays . These compounds can be synthesized and tested by citizen scientists for their antimicrobial properties, contributing to larger databases that track resistance patterns and help in the development of new antimicrobial agents.
Botany and Plant Sciences
In botany, thiadiazole derivatives are explored for their antimicrobial properties, which can be crucial in protecting plants from bacterial and fungal pathogens . Research in this field can lead to the development of new plant treatments that safeguard crops from diseases, thereby enhancing agricultural productivity.
Agriculture
The antimicrobial properties of thiadiazole compounds are also significant in agriculture. They can be used to develop new pesticides and fungicides that help in controlling crop diseases caused by various microbial pathogens, leading to improved crop yields and food security .
Medical Research
In medical research, thiadiazole derivatives, including those with structures similar to the compound , are investigated for their potential as antimicrobial and anticancer agents . These compounds can interact with biological systems in ways that may inhibit the growth of harmful bacteria or cancer cells, making them valuable leads for the development of new medications.
Antimicrobial Applications
The antimicrobial activity of thiadiazole derivatives makes them candidates for developing new antibiotics and antiseptics . Their ability to inhibit the growth of a wide range of bacteria and fungi is particularly valuable in an era of increasing antibiotic resistance.
Cytotoxicity Studies
Thiadiazole derivatives are studied for their cytotoxic properties, which is the ability to kill or inhibit the growth of cells. This property is particularly useful in cancer research, where these compounds can be designed to target and destroy cancer cells while sparing healthy cells .
Antifungal and Nematicidal Research
These compounds have shown promise in antifungal and nematicidal applications, providing a basis for developing treatments against fungal infections and nematode infestations, which are significant problems in both human health and agriculture .
属性
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-4-2-6-16(8-10)13(17)11-5-3-7-18-11/h3,5,7,10H,2,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTALIHPABMBVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

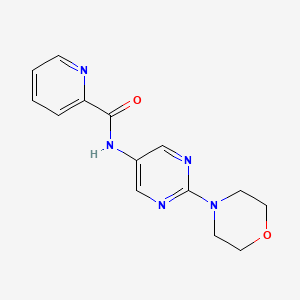
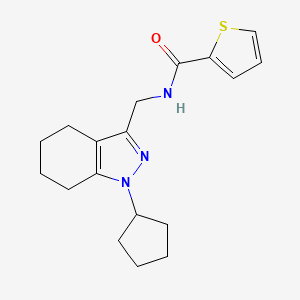
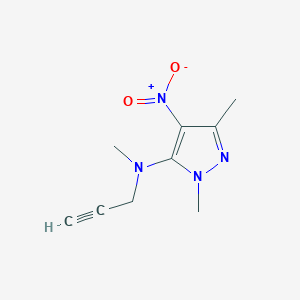
![4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine](/img/structure/B2780469.png)
![1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2780471.png)
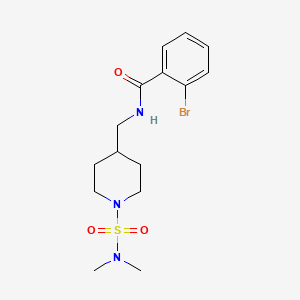
![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride](/img/structure/B2780476.png)
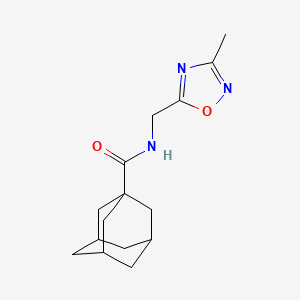

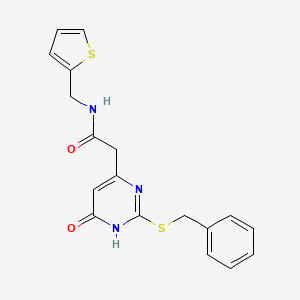
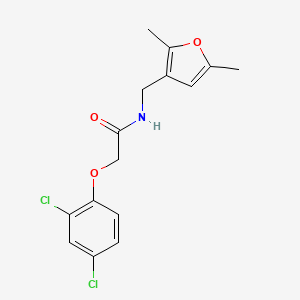
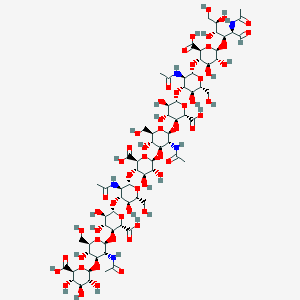

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2780486.png)